5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine
Overview
Description
5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylpyridine: Shares the dichlorophenyl group but has a pyridine ring instead of a pyrimidine ring.
3,5-Dichlorophenylisothiocyanate: Contains the same phenyl group but with an isothiocyanate functional group.
3,5-Dichlorophenylhydrazine: Similar phenyl group with a hydrazine functional group.
Uniqueness
5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its hydroxyl group and pyrimidine ring make it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOHVGCWJXNLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686851 | |
Record name | 5-(3,5-Dichlorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-76-8 | |
Record name | 5-(3,5-Dichlorophenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111113-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Dichlorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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